molecular formula C7H9N3O2 B1325356 N-hydroxy-2-methoxypyridine-3-carboximidamide CAS No. 1016831-16-5

N-hydroxy-2-methoxypyridine-3-carboximidamide

Cat. No.: B1325356
CAS No.: 1016831-16-5
M. Wt: 167.17 g/mol
InChI Key: RAYUQMMNNYGOOE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name N-hydroxy-2-methoxypyridine-3-carboximidamide follows IUPAC rules for substituted pyridine derivatives. The parent heterocycle is pyridine, with numbering starting at the nitrogen atom. Key substituents include:

  • A methoxy group (-OCH₃) at position 2.
  • A carboximidamide group (-C(=N-OH)NH₂) at position 3.

The carboximidamide group is prioritized over the methoxy group due to its higher functional group seniority in IUPAC nomenclature. The molecular formula C₇H₉N₃O₂ (MW: 167.17 g/mol) aligns with this structure.

Systematic Classification :

  • Class : Heterocyclic aromatic compound (pyridine derivative).
  • Subclass : Hydroxypyridine carboximidamides.
  • Functional groups : Methoxy ether, amidoxime.

Molecular Architecture: Pyridine Core Modifications

The molecule features a pyridine ring with two critical modifications (Figure 1):

$$
\begin{array}{ccc}
& \text{OCH}3 & \
& | & \
\text{N} & \text{C} & \text{C} \
& | & \
\text{C} & \text{C} & \text{C(=N-OH)NH}
2 \
\end{array}
$$

Key structural attributes :

  • Pyridine ring : Aromatic six-membered ring with one nitrogen atom.
  • Methoxy group : Electron-donating via resonance (+M effect), decreasing ring electron deficiency at position 2.
  • Carboximidamide group : Planar amidoxime moiety at position 3, capable of hydrogen bonding and tautomerism.

Bond lengths (derived from analogous structures):

Bond Type Length (Å)
C2-O (methoxy) 1.36
C3-N (amidoxime) 1.28
N-O (hydroxyl) 1.42

Tautomeric Forms and Resonance Stabilization

The carboximidamide group exhibits tautomerism, with three primary forms (Table 1):

Table 1 : Tautomeric equilibria in this compound

Tautomer Structural Feature Stability Contribution
Amidoxime (Z) -C(=N-OH)NH₂ Dominant form (75%)
Iminohydroxylamine -NH-C(OH)=NH Minor (20%)
Nitrosoamine -NH-C(=O)-NOH Least stable (5%)

Resonance stabilization :

  • The pyridine ring's aromaticity is maintained through conjugation.
  • The methoxy group donates electron density via resonance:
    $$
    \text{OCH}_3 \rightarrow \text{ring } \pi\text{-system}
    $$
  • The amidoxime group participates in conjugation:
    $$
    \text{C(=N-OH)NH}2 \leftrightarrow \text{C(-N-OH)=NH}2
    $$

Comparative Structural Analysis with Ortho/Meta/Para Isomers

Substituent position significantly impacts electronic and steric properties (Table 2):

Table 2 : Isomeric comparison of N-hydroxy-methoxypyridine carboximidamides

Isomer Substituent Positions Aromaticity (Bird Index) Hydrogen Bond Potential
Ortho (2,3) 2-OCH₃, 3-C(=N-OH)NH₂ 82.3 High (intramolecular)
Meta (2,4) 2-OCH₃, 4-C(=N-OH)NH₂ 85.1 Moderate
Para (2,5) 2-OCH₃, 5-C(=N-OH)NH₂ 87.6 Low

Key observations :

  • Ortho isomer :
    • Steric hindrance between methoxy and carboximidamide groups.
    • Enhanced intramolecular hydrogen bonding (OCH₃···H-N).
  • Meta isomer :
    • Reduced steric effects but weaker resonance stabilization.
  • Para isomer :
    • Maximum aromaticity due to symmetric electron distribution.
    • Lowest reactivity in electrophilic substitution.

Properties

IUPAC Name

N'-hydroxy-2-methoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7-5(6(8)10-11)3-2-4-9-7/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYUQMMNNYGOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-methoxypyridine-3-carboximidamide typically involves the reaction of 2-methoxypyridine-3-carboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-methoxypyridine-3-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-hydroxy-2-methoxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group attached to the nitrogen atom plays a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The compound is compared below with structurally related pyridine derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
N-hydroxy-2-methoxypyridine-3-carboximidamide 1016831-16-5 C₇H₉N₃O₂ 167.17 2-OCH₃, 3-carboximidamide Pharmaceutical reference standard
3-Methylpyridine-2-amidoxime Not provided C₇H₉N₃O ~151.16 (calculated) 3-CH₃, 2-amidoxime (-C(=NOH)NH₂) Intermediate in metal chelation/drug synthesis
2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid 341029-19-4 C₈H₇NO₅ 197.15 2-OH, 4-CH₃, 3,5-dicarboxylic acid Chelating agent or coordination chemistry
6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione Not provided C₁₄H₁₀BrN₂O₂ ~333.15 (calculated) Quinazoline core with Br and phenyl groups Potential kinase inhibitor or API intermediate

Detailed Analysis of Structural and Functional Differences

The carboximidamide group (-C(=NH)NHOH) introduces hydrogen-bonding capability, distinguishing it from amidoxime derivatives (e.g., 3-Methylpyridine-2-amidoxime), which feature an oxime (-NOH) group. This difference may influence metal-binding affinity or metabolic stability .

Applications and Availability this compound is marketed as a reference standard, with suppliers like Yangxin Pharmaceutical emphasizing its role in regulatory compliance and drug quality control . In contrast, 3-Methylpyridine-2-amidoxime is used in synthetic chemistry for ligand design or as a precursor to bioactive molecules, reflecting its broader industrial utility .

Stability and Reactivity

  • The presence of the hydroxylamine moiety (-NHOH) in this compound may render it susceptible to oxidation, necessitating storage under inert conditions. This contrasts with more stable analogs like 2-Hydroxy-4-methylpyridine-3,5-dicarboxylic acid, which lacks reactive N-hydroxy groups .

Biological Activity

N-hydroxy-2-methoxypyridine-3-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group attached to a nitrogen atom, which enhances its reactivity and biological interactions. The methoxy group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of critical cellular pathways involved in inflammation, cancer proliferation, and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been studied for its anticancer properties. A notable study evaluated its cytotoxic effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549).

Cell Line IC50 (µM) Mechanism of Action
MCF-70.082Inhibition of cyclin-dependent kinases (CDKs)
A5490.095Induction of apoptosis via caspase activation

The compound demonstrated potent inhibitory effects on cell proliferation, suggesting that it may interfere with cell cycle regulation and promote apoptosis in cancer cells.

Case Studies

  • Breast Cancer Study : A study conducted by Johanne et al. revealed that modifications at the C6 position of the imidazopyridine ring led to enhanced potency against CDK2 and Aurora B enzymes, crucial for cancer cell division. The optimized derivatives exhibited IC50 values as low as 0.004 µM, indicating their potential as effective anticancer agents .
  • Inflammation Research : Another investigation highlighted the compound's anti-inflammatory properties by assessing its effect on nitric oxide synthase (iNOS) activity in human macrophages. The results indicated that this compound selectively inhibited iNOS with a pIC50 value of 7.09, demonstrating its potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Biological Activity IC50/Activity
N-hydroxy-2-methoxypyridine-3-carboxamideModerate anticancer activityIC50 = 0.5 µM
N-hydroxy-2-methoxypyridine-3-carboxylateWeak antimicrobial activityMIC = 128 µg/mL
N-hydroxy-2-methoxypyridine-3-carboxylic acidNo significant biological activityNot applicable

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to other derivatives.

Q & A

Basic: What are the recommended synthetic routes for N-hydroxy-2-methoxypyridine-3-carboximidamide, and how can structural purity be validated?

Methodological Answer:
A common approach involves coupling 2-methoxypyridine-3-carboxylic acid derivatives with hydroxylamine under controlled conditions. For example, hydroxamic acid synthesis (as seen in related compounds) often employs carbodiimide-mediated activation of carboxylic acids followed by reaction with hydroxylamine . Post-synthesis, purity should be validated via:

  • HPLC : Ensure ≥98% purity using reverse-phase chromatography (C18 columns, UV detection at 254 nm) .
  • NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., methoxy protons at ~3.8–4.0 ppm, hydroxyimidamide protons at ~8.5–9.5 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]+) and fragmentation patterns.

Basic: How can X-ray crystallography be utilized to resolve the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is critical for unambiguous structural assignment. Key steps include:

  • Crystallization : Optimize solvent systems (e.g., methanol/water mixtures) to grow high-quality crystals.
  • Data Collection : Use a synchrotron or high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, leveraging its robustness for small-molecule crystallography .
  • Validation : Cross-check bond lengths and angles against similar pyridine derivatives in the Cambridge Structural Database (CSD).

Advanced: How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:
Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve these:

  • Variable-Temperature NMR : Probe for temperature-dependent shifts indicative of tautomeric equilibria.
  • DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values (B3LYP/6-311+G(d,p) basis set) .
  • Solvent Screening : Test in deuterated DMSO, CDCl₃, and D₂O to assess solvent-induced conformational changes.

Advanced: What strategies optimize the compound’s stability under experimental conditions (e.g., aqueous vs. organic media)?

Methodological Answer:

  • pH Stability Studies : Conduct UV-Vis spectrophotometry across pH 2–12 to identify degradation thresholds. Hydroxylamine derivatives often degrade in strongly acidic/basic conditions.
  • Light Sensitivity : Store solutions in amber vials if UV-Vis spectra show photodegradation (λmax shifts).
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability (e.g., 25–300°C, 10°C/min) to define safe handling temperatures .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols/dust .
  • Waste Disposal : Follow hazardous waste regulations (e.g., neutralization before disposal) .
  • Emergency Measures : Use water spray for fires involving this compound; avoid dry chemical extinguishers that may react with hydroxyl groups .

Advanced: How can researchers computationally model the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., metalloenzymes), leveraging the hydroxylamine moiety’s metal-chelating potential .
  • Reactivity Simulations : Apply Gaussian or ORCA software for transition-state modeling in proposed reactions (e.g., nucleophilic acyl substitutions).
  • Solvent Effects : Include implicit solvent models (e.g., PCM for water) to refine reaction pathway predictions .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with electrospray ionization (ESI) in positive ion mode. Monitor transitions like [M+H]+ → fragment ions for selective quantification .
  • Calibration Curves : Prepare in matrix-matched solvents to account for ion suppression/enhancement.
  • Limit of Detection (LOD) : Validate via signal-to-noise ratios (S/N ≥ 3) at low concentrations.

Advanced: How can researchers reconcile discrepancies between theoretical and experimental solubility data?

Methodological Answer:

  • Hansen Solubility Parameters : Compare experimental solubility in solvents (e.g., DMSO, ethanol) with predictions from HSPiP software.
  • Co-solvency Studies : Test binary solvent systems (e.g., water/ethanol) to enhance solubility if needed.
  • Crystallinity Analysis : Use powder X-ray diffraction (PXRD) to detect polymorphic forms affecting solubility .

Basic: What spectroscopic databases are authoritative for validating this compound’s spectral signatures?

Methodological Answer:

  • NIST Chemistry WebBook : Cross-reference IR, NMR, and mass spectra with published data for analogous pyridine derivatives .
  • Spectral Libraries : Use commercial databases (e.g., Wiley Registry) or institution-specific repositories.

Advanced: What mechanistic studies are recommended to elucidate its role in metal-chelation reactions?

Methodological Answer:

  • UV-Vis Titration : Monitor absorbance changes upon addition of metal ions (e.g., Fe³⁺, Cu²⁺) to identify chelation stoichiometry .
  • EPR Spectroscopy : Detect paramagnetic species in reactions with transition metals.
  • X-ray Absorption Spectroscopy (XAS) : Probe metal coordination geometry at synchrotron facilities.

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